molecular formula C12H19NNaO13S B1612558 CID 16219490 CAS No. 136098-02-7

CID 16219490

Cat. No. B1612558
CAS RN: 136098-02-7
M. Wt: 440.34 g/mol
InChI Key: PZZOMOYPUZNPJJ-UHFFFAOYSA-N
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Description

Heparin disaccharide II-H sodium salt is a digestion product of heparinase II on de-N-sulfated heparin . It has a molecular weight of 461.31 and a molecular formula of C12H17NO13SNa2 .


Synthesis Analysis

The synthesis of CID 16219490 involves several steps, such as the diazotization of 2-amino-4-methoxyphenol and the reaction with 2,4,6-trimethoxyaniline in the presence of sulfuric acid .


Chemical Reactions Analysis

CID 16219490 has been shown to exhibit inhibitory activity against various enzymes, such as protein kinase C and phosphodiesterase . It may also interact with the estrogen receptor, possibly affecting estrogen-dependent cell signaling .


Physical And Chemical Properties Analysis

CID 16219490 appears as a powder and is solid in its physical state . It should be stored at -20° C .

Scientific Research Applications

Methodological Innovations in Research

Studies highlight the importance of innovative methodological approaches in scientific research, including descriptive, predictive, and explanatory research methods. These methodologies are crucial for understanding child and adolescent development and can potentially be applied to research involving compounds like CID 16219490 (Hamaker, Mulder, & van IJzendoorn, 2020).

Data Sharing and Management Practices

Data sharing is fundamental for the verification of results and extension of research. The practices and perceptions of scientists regarding data sharing reveal barriers and enablers that could impact research involving CID 16219490 (Tenopir et al., 2011).

Advancements in Protein Function Analysis

Chemically induced dimerization (CID) is a technique offering reversible and spatiotemporal control of protein function in cells. This methodology has seen significant advancements, facilitating the study of biological processes with applications that might relate to compounds like CID 16219490 (Voss, Klewer, & Wu, 2015).

Open-Source Hardware for Research Equipment

The development and use of open-source hardware for creating scientific equipment present a cost-effective alternative for conducting research. This approach is particularly relevant for experimental projects that could involve the study or application of CID 16219490 (Pearce, 2012).

Software Licensing and Scientific Programming

The legal and practical aspects of software licensing are crucial for the dissemination and use of scientific software, which may be used in research involving CID 16219490. Understanding these aspects can help scientist-programmers navigate the complex landscape of software development and distribution (Morin, Urban, & Śliż, 2012).

Cybersecurity in IoT Applications

The role of machine learning in enhancing cybersecurity for IoT applications demonstrates the intersection of computational technology and scientific research, relevant to securing data and infrastructure in studies involving CID 16219490 (Verma & Ranga, 2019).

properties

InChI

InChI=1S/C12H19NO13S.Na/c13-4(2-14)8(17)10(6(16)3-24-27(21,22)23)26-12-9(18)5(15)1-7(25-12)11(19)20;/h1-2,4-6,8-10,12,15-18H,3,13H2,(H,19,20)(H,21,22,23);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZOMOYPUZNPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)N)O)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NNaO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585181
Record name PUBCHEM_16219490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heparin disaccharide II-H sodium salt

CAS RN

136098-02-7
Record name PUBCHEM_16219490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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